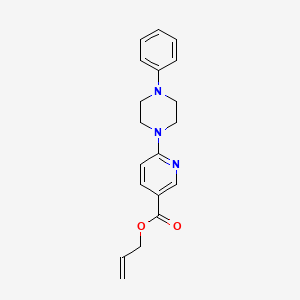

Allyl 6-(4-phenylpiperazino)nicotinate

Overview

Description

The research on allyl 6-(4-phenylpiperazino)nicotinate is not directly covered in the provided papers. However, we can draw parallels from the synthesis and properties of related compounds. For instance, the synthesis of phenyl 6-(4-alkoxyphenyl)nicotinates, as described in the first paper, involves a two-step process with high regioselectivity and yields between 70-80% . Although the specific this compound is not mentioned, the methods used for similar compounds could potentially be applied or adapted for its synthesis.

Synthesis Analysis

The synthesis of related nicotinate compounds involves a two-step process that includes the addition of Grignard reagents to 1-acylnicotinium salts . This method demonstrates high regioselectivity, which is crucial for the synthesis of complex organic molecules. The overall yields reported are very good, suggesting that the method is efficient and could be a viable approach for synthesizing this compound.

Molecular Structure Analysis

Spectral analyses confirm the expected structures of the synthesized compounds . While the molecular structure of this compound is not directly analyzed in these papers, the confirmation of structures through spectral analysis is a common and reliable method in organic chemistry that would likely be applicable in confirming the structure of the allyl compound as well.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to this compound. However, the synthesis of related compounds involves reactions such as the addition of Grignard reagents and the Suzuki-Miyaura coupling reaction . These reactions are important in the field of organic synthesis and could be relevant to the synthesis and further chemical reactions involving this compound.

Physical and Chemical Properties Analysis

The phenyl 6-(4-alkoxyphenyl)nicotinates exhibit thermotropic behavior with the presence of a smectic A phase, as determined by polarizing optical microscopy and differential scanning calorimetry . While the physical and chemical properties of this compound are not provided, the study of related compounds' mesomorphic properties suggests that similar analyses could be conducted to determine the properties of the allyl compound.

Scientific Research Applications

Metabolic and Bioavailability Studies

- Nicotinamide as a Metabolic Precursor : Nicotinamide, an amide derivative of nicotinic acid, functions as a precursor for nicotinamide adenine dinucleotide (NAD) and plays a significant role in metabolism, though large doses have been associated with hepatic injury (Winter & Boyer, 1973).

- Bioavailability of Nicotinamide Riboside : Studies on nicotinamide riboside (NR), a form of vitamin B3, demonstrate its effective conversion to NAD+ upon oral ingestion, highlighting its potential utility in metabolic studies related to nicotinic acid derivatives (Trammell et al., 2016).

Dermatological Applications

- Topical Applications and Skin Health : Myristyl nicotinate (MN), a nicotinic acid derivative, has been shown to enhance epidermal differentiation and barrier function in photodamaged skin, suggesting potential dermatological applications for nicotinic acid derivatives (Jacobson et al., 2007).

Pharmacokinetics in Special Populations

- Dose Recommendations for Chronic Kidney Disease : Studies have analyzed the pharmacokinetics of extended-release nicotinic acid in chronic kidney disease and dialysis patients to derive appropriate dosing recommendations (Reiche et al., 2011).

Nicotinic Acid in Cognitive and Neurological Studies

- Memory and Cognitive Functions : Research has explored the impact of nicotinic acid and its derivatives on memory and cognitive functions across different age groups, indicating potential applications in neurological research (Loriaux et al., 1985).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Nicotinic acid, also known as niacin or vitamin B3, is a component of two important coenzymes, NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are involved in numerous biological reactions . Phenylpiperazine is a component of several psychoactive drugs and may interact with various neurotransmitter systems .

Mode of Action

Nicotinic acid and its derivatives are thought to exert their effects by serving as precursors to NAD and NADP. These coenzymes play crucial roles in cellular metabolism and energy production . Phenylpiperazine derivatives may interact with various neurotransmitter receptors, including dopamine and serotonin receptors .

Biochemical Pathways

The biochemical pathways affected by nicotinic acid and its derivatives primarily involve cellular metabolism, including glycolysis, the citric acid cycle, and the electron transport chain, where NAD and NADP serve as electron carriers . The pathways affected by phenylpiperazine derivatives would depend on the specific receptors they interact with .

Pharmacokinetics

The ADME properties of “Allyl 6-(4-phenylpiperazino)nicotinate” are currently unknown due to the lack of specific studies. Nicotinic acid is generally well-absorbed from the gastrointestinal tract and widely distributed throughout the body . Phenylpiperazine derivatives may have varying pharmacokinetic properties depending on their specific structures .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Potential effects could include changes in cellular metabolism due to the action of nicotinic acid, and alterations in neurotransmitter signaling due to the action of the phenylpiperazine moiety .

properties

IUPAC Name |

prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-2-14-24-19(23)16-8-9-18(20-15-16)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h2-9,15H,1,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGLXGJSSCVYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331645 | |

| Record name | prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

400086-66-0 | |

| Record name | prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)

![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)